![molecular formula C9H11N5 B049701 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine CAS No. 111692-94-5](/img/structure/B49701.png)
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine, also known as MMBI, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MMBI is a guanidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further investigation.
Mécanisme D'action
The mechanism of action of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to inhibit the activity of protein kinase C and phosphodiesterase, which are involved in cell signaling and growth. In addition, 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to inhibit the activity of histone deacetylase, which is involved in gene expression.
Effets Biochimiques Et Physiologiques
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and signaling pathways, 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to have antioxidant and anti-inflammatory properties. 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has also been shown to increase the expression of certain genes involved in cell survival and growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine in lab experiments is its relatively low toxicity compared to other compounds. In addition, 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for investigating various biological processes. However, one limitation of using 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research involving 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine. One area of interest is the potential use of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine in treating neurodegenerative diseases. Further studies are needed to determine the specific mechanisms by which 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine exerts its neuroprotective effects. In addition, the potential use of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine in cancer therapy warrants further investigation, particularly in combination with other chemotherapeutic agents. Finally, more studies are needed to determine the safety and efficacy of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine in human clinical trials.
Méthodes De Synthèse
The synthesis of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine involves the reaction of 2-aminobenzimidazole with methyl isocyanate, followed by the addition of guanidine hydrochloride. This results in the formation of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine, which can be purified through recrystallization.
Applications De Recherche Scientifique
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been studied for its potential therapeutic applications in a variety of scientific fields. In the field of cancer research, 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-14-7-5-3-2-4-6(7)12-9(14)13-8(10)11/h2-5H,1H3,(H4,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFQEAXSEHARPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


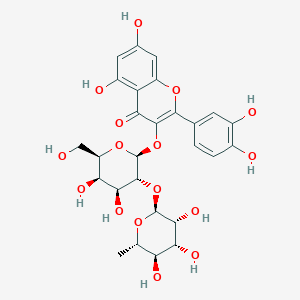


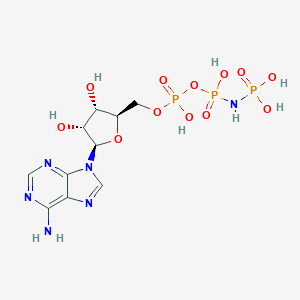
![(2S)-4-amino-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-oxobutanoic acid](/img/structure/B49632.png)
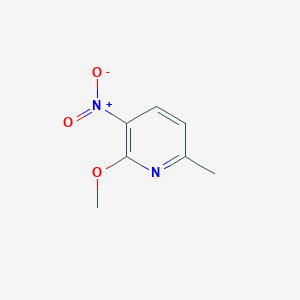


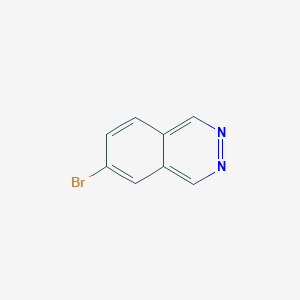
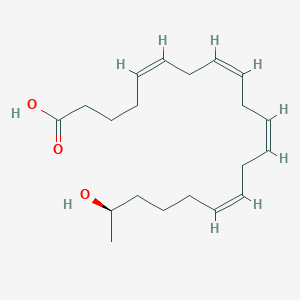

![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)
